N-(3-chloro-4-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 4-oxo-chromene carboxamide core substituted with 5,7-dimethyl groups and a 3-chloro-4-methoxyphenyl moiety. This compound has been studied in medicinal chemistry for enzyme inhibition, particularly against cruzain (a cysteine protease) and other targets .
Properties
Molecular Formula |
C19H16ClNO4 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO4/c1-10-6-11(2)18-14(22)9-17(25-16(18)7-10)19(23)21-12-4-5-15(24-3)13(20)8-12/h4-9H,1-3H3,(H,21,23) |
InChI Key |
FIPVMNAYAGGKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone derivatives.
Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methoxylating agents.
Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The chromene core and methyl substituents undergo selective oxidation under controlled conditions:
-
Primary oxidation targets : Methyl groups at positions 5 and 7, and the chromene double bond.
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media.
-
Outcomes :
-
Methyl groups oxidize to carboxylic acids, forming dicarboxylic derivatives.
-
Chromene ring oxidation yields quinone-like structures under strong oxidative conditions.
-
Table 1: Oxidation Reaction Parameters
| Target Group | Reagent System | Product | Yield (%) |
|---|---|---|---|
| 5/7-Methyl | KMnO₄, H₂SO₄ | Carboxylic acid | 60-75 |
| Chromene core | KMnO₄, H₂O | Quinone derivative | 45-50 |
Reduction Reactions
The 4-oxo group and aromatic chloro substituent are susceptible to reduction:
-
Primary reduction targets :
-
Ketone group at position 4 → secondary alcohol.
-
Aryl chloride → dechlorinated product.
-
-
Reagents :
-
Hydrogen gas (H₂) with palladium/carbon (Pd/C) for ketone reduction.
-
Catalytic hydrogenation with Raney Ni for dechlorination.
-
Key observations :
-
Ketone reduction proceeds selectively at room temperature with 80-85% conversion.
-
Dechlorination requires elevated temperatures (80-100°C) and prolonged reaction times.
Nucleophilic Substitution
The chloro substituent on the aryl ring participates in SNAr reactions:
-
Reactive sites : 3-chloro position on the methoxyphenyl group.
-
Nucleophiles : Amines, alkoxides, or thiols in polar aprotic solvents .
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 60°C | 3-piperidinyl derivative | Bioactivity modulation |
| Sodium methoxide | MeOH, reflux | 3-methoxy analog | Solubility enhancement |
Hydrolysis Reactions
The carboxamide group undergoes controlled hydrolysis:
-
Acidic hydrolysis : 6M HCl at reflux yields carboxylic acid (95% conversion) .
-
Enzymatic hydrolysis : Lipases in buffer solutions enable selective deamidation.
Mechanistic insight :
-
Acid-mediated cleavage follows a protonation-nucleophilic attack pathway.
-
Enzymatic hydrolysis retains stereochemical integrity of the chromene core.
Comparative Reactivity Insights
The compound’s reactivity differs from structural analogs due to:
-
Electron-withdrawing chloro group enhancing electrophilic substitution rates.
-
Steric hindrance from 5,7-dimethyl groups limiting access to the chromene C-3 position.
-
Methoxy group directing electrophiles to para positions on the aryl ring .
This comprehensive profile establishes N-(3-chloro-4-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide as a synthetically flexible scaffold for medicinal chemistry applications. Reaction selectivity can be precisely controlled through solvent systems, catalyst choice, and temperature modulation .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of N-(3-chloro-4-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide against various pathogens:
| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
In a study conducted in 2024, the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vitro studies:
| Cell Line | IC50 Value (µM) | Reference Year |
|---|---|---|
| MCF-7 (breast cancer) | 15 | 2023 |
In a study from 2023, the compound showed a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were investigated using macrophage models:
| Treatment | Effect on Cytokines | Reference Year |
|---|---|---|
| LPS-stimulated macrophages | TNF-alpha reduction by ~50% | 2025 |
In a recent study (2025), treatment with the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential for managing inflammatory conditions .
Case Studies
Several case studies further elucidate the applications of this compound:
-
Study on Antimicrobial Activity (2024) :
- Objective : Assess efficacy against common bacterial strains.
- Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on breast cancer cells.
- Findings : The compound showed an IC50 value of 15 µM after 48 hours of exposure.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties.
- Findings : Reduced levels of TNF-alpha and IL-6 by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The 3-chloro-4-methoxyphenyl group is critical for bioactivity. Modifications to this moiety significantly alter potency:
- Removal of Chlorine (3b) : Retains polar interactions but loses optimal S2 pocket binding in cruzain, reducing activity (IC₅₀ = 13.9 µM vs. 2.09 µM for the parent compound) .
- Removal of Methoxy (3c) : Disrupts hydrogen bonding, leading to a 19-fold drop in potency (IC₅₀ = 40.1 µM) .
- Unsubstituted Phenyl (3d) : Lacks both substituents, resulting in an 8-fold decrease in activity (IC₅₀ = 16.7 µM) .
Key Insight : The chlorine atom enhances hydrophobic/halogen bonding, while the methoxy group stabilizes interactions via hydrogen bonds.
Chromene Core Modifications
Comparisons with other chromene carboxamides highlight the importance of substituents on the chromene ring:
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide : The para-methoxy group and phenethyl chain reduce steric hindrance but may limit target specificity compared to the 3-chloro-4-methoxy analog .
- 5,7-Dimethyl vs. Unsubstituted Chromenes : The 5,7-dimethyl groups in the target compound likely enhance lipophilicity and rigidity, improving membrane permeability and binding pocket fit .
Halogen-Specific Interactions
The chloro substituent’s role extends beyond hydrophobicity.
Data Tables
Table 1: Activity of Aromatic Ring-Modified Analogs
*Kd value from isothermal titration calorimetry (ITC).
Table 2: Chromene Core Variations
Mechanistic Insights
- Halogen Bonding : The 3-chloro group in the target compound may mimic fragment 5’s interaction with Gly151, enhancing affinity .
- Hydrogen Bonding : The 4-methoxy oxygen likely interacts with serine or threonine residues in enzyme active sites .
- Steric and Lipophilic Effects : 5,7-Dimethyl groups on chromene improve metabolic stability and target engagement compared to simpler analogs .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known as D103-0792, is a synthetic compound belonging to the chromene class of organic molecules. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C19H16ClNO4
- IUPAC Name : this compound
- Molecular Weight : 353.79 g/mol
Antioxidant Properties
Research indicates that compounds within the chromene family exhibit significant antioxidant activities. The presence of hydroxyl and methoxy groups in their structure contributes to their ability to scavenge free radicals. In vitro studies have shown that derivatives of chromenes can effectively reduce oxidative stress in various cell lines, suggesting potential therapeutic applications in conditions associated with oxidative damage .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes:
- Cholinesterases : Studies have demonstrated that certain chromene derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, related compounds showed IC50 values ranging from 5.4 µM to 24.3 µM against AChE and BChE .
- Cyclooxygenase Enzymes : The compound has also been investigated for its activity against cyclooxygenase enzymes (COX). Some derivatives exhibited moderate inhibition against COX-2, which is implicated in inflammatory processes .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that certain derivatives of chromenes possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. For example, a related compound demonstrated an IC50 value of 186 µM against AChE but showed promising selectivity for cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure. The introduction of electron-withdrawing or electron-donating groups can enhance or diminish its inhibitory effects on target enzymes. For instance, the presence of a methoxy group at specific positions on the phenyl ring has been shown to affect enzyme affinity and selectivity .
Study 1: Neuroprotective Effects
In a study assessing neuroprotective effects, derivatives of chromenes were administered to models of oxidative stress-induced neurodegeneration. The results indicated a significant reduction in neuronal cell death and improved cognitive function in treated groups compared to controls. This suggests potential applications for neurodegenerative disorders .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of chromene derivatives. The study found that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
Data Summary Table
| Biological Activity | IC50 Value (µM) | Remarks |
|---|---|---|
| AChE Inhibition | 10.4 - 24.3 | Effective against neurodegeneration |
| BChE Inhibition | 7.7 - 30.1 | Potential Alzheimer's treatment |
| COX-2 Inhibition | Moderate | Implicated in inflammation |
| Cytotoxicity (MCF-7) | IC50 ≥ 186 | Selective against cancer cells |
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 424.85 g/mol | Calculated |
| XLogP | 1.8 (similar to analogs) | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar SA | 89.5 Å |
Q. Table 2. Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P |
| Unit Cell Dimensions | a=8.21 Å, b=10.54 Å, c=12.03 Å |
| R-factor | 0.049 |
| H-bond Network | C11–O4···N1 (2.89 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
